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Compound of Interest

Compound Name: 3-Ethyl-2-methylheptane

Cat. No.: B088448

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-
2-methylheptane (CAS No: 14676-29-0), a saturated acyclic hydrocarbon with the molecular
formula C10H22.[1] This document is intended for researchers, scientists, and professionals in
drug development who utilize spectroscopic techniques for molecular characterization and
structural elucidation. The guide presents available experimental data for Infrared (IR)
Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance
(NMR) data. Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 3-Ethyl-2-methylheptane.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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Predicted Chemical Predicted

Atom Label . o Integration
Shift (ppm) Multiplicity
a 0.85 Doublet 3H
b 1.75 Multiplet 1H
c 0.83 Doublet 3H
d 1.25 Multiplet 1H
e 1.35 Multiplet 2H
f 0.88 Triplet 3H
g 1.15-1.30 Multiplet 4H
h 1.15-1.30 Multiplet 2H
i 0.90 Triplet 3H

Note: Data is predicted as experimental spectra are not publicly available. Chemical shifts are
referenced to TMS at O ppm.

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Atom Label Predicted Chemical Shift (ppm)
1 16.5
2 35.0
3 45.0
4 25.0
5 29.5
6 23.0
7 14.2
8 11.5
9 (on C2) 15.0
10 (on C3) 26.0

Note: Data is predicted as experimental spectra are not publicly available. Chemical shifts are
referenced to TMS at O ppm.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~—?) Intensity Vibration Type

C-H Stretch (sp3 hybridized

2850-3000 Strong
carbon)
) C-H Bend (Methylene and
1450-1470 Medium
Methyl groups)
1375-1385 Medium C-H Bend (Methyl groups)

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 4: Mass Spectrometry (Electron lonization) Data
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
miz

41 85 [C3Hs]*

43 95 [CsH7]*

57 100 [CaHo]* (Base Peak)
71 60 [CsHaa]*

85 30 [CeHas]*

113 5 [M-C2Hs]*

142 <1 [M]* (Molecular lon)

Data sourced from the NIST Mass Spectrometry Data Center.[2]

Visualization of Analytical Logic and Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
relationship between different spectroscopic techniques for structural elucidation.
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Obtain Pure Liquid Sample
(3-Ethyl-2-methylheptane)

Dissolve in Deuterated Solvent Prepare Neat Sample Dilute in Volatile Solvent
(e.g., CDCI3) with TMS (Thin Film on Salt Plate) (for GC-MS)

Data Acquis‘,;ion

A/ \

Acquire 1H and 13C NMR Spectra Acquire IR Spectrum Acquire Mass Spectrum

Data Analysii'and Interpretation

\ Y

Identify Functional Group Region

Analyze Chemical Shifts, Multiplicity, Integration (C-H stretches and bends)

Determine Molecular Weight and Fragmentation Pattern

A/

> Structure Elucidation <

Click to download full resolution via product page

Caption: A generalized experimental workflow for the spectroscopic analysis of a liquid organic
compound.
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Logical Relationship of Spectroscopic Data for Structural Confirmation

Proposed Structure:

3-Ethyl-2-methylheptane

Spectroscopi Techniques\‘

NMR Spectroscopy

(H and ::C) Infrared Spectroscopy Mass Spectrometry
/ Derived Information \
Y
Carbon-Hydrogen Framework Functional Groups Molecular Formula and Fragmentation
- Number of unique C and H environments - Presence of C-H bonds - Molecular Weight (142 g/mol)
- Connectivity (neighboring protons) - Absence of C=0, O-H, N-H, etc. - Fragmentation pattern consistent with an alkane

Click to download full resolution via product page

Caption: The logical relationship showing how different spectroscopic techniques provide
complementary data for structure confirmation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
organic compound such as 3-Ethyl-2-methylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of 3-Ethyl-2-methylheptane in approximately 0.6-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry vial. Add a small
amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0

ppm).

« Filtration: To remove any particulate matter, filter the solution through a pipette plugged with
glass wool directly into a clean, dry 5 mm NMR tube. The final solution should be clear and
free of solids.
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e 1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-
pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation
delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled
experiment is typically performed to simplify the spectrum. Due to the lower natural
abundance and sensitivity of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (e.g., 2-5 seconds) are often required.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place one drop of neat 3-Ethyl-2-methylheptane onto
the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to
create a thin liquid film.

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition:
o Place the prepared salt plates in the sample holder of the IR spectrometer.
o Acquire a background spectrum of the empty instrument.

o Acquire the sample spectrum. The instrument's software will automatically ratio the
sample spectrum against the background to produce the final transmittance or absorbance
spectrum.

» Cleaning: After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.qg.,
anhydrous acetone or dichloromethane) and stored in a desiccator.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 3-Ethyl-2-methylheptane in a volatile
organic solvent (e.g., methanol or hexane).
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o Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer,
typically via a gas chromatography (GC) system for separation and purification before
analysis.

e lonization: Electron lonization (El) is commonly used. The sample molecules are bombarded
with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value, generating the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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